Bstfa-tmcs

Descripción general

Descripción

El compuesto N,O-bis(trimetilsilil) trifluoroacetamida con trimetilclorosilano es una combinación de dos reactivos: N,O-bis(trimetilsilil) trifluoroacetamida y trimetilclorosilano . Esta combinación se usa ampliamente como reactivo de derivatización en cromatografía de gases y espectrometría de masas para mejorar la volatilidad y estabilidad de los analitos mediante la sustitución de hidrógenos activos por grupos trimetilsililo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

N,O-bis(trimetilsilil) trifluoroacetamida: se sintetiza mediante la reacción de con .

Trimetilclorosilano: se produce mediante la reacción de cloro trimetil silano con hexametil disilazano .

Métodos de producción industrial:

- La producción industrial de N,O-bis(trimetilsilil) trifluoroacetamida implica el uso de anhídrido trifluoroacético y hexametil disilazano en condiciones controladas para garantizar una alta pureza y rendimiento .

Trimetilclorosilano: se produce a gran escala mediante la reacción de cloro trimetil silano con hexametil disilazano en presencia de un catalizador.

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacciones de sustitución: La reacción principal implica la sustitución de hidrógenos activos en grupos funcionales como alcoholes, aminas, ácidos carboxílicos y fenoles con grupos trimetilsililo.

Reacciones catalíticas: Trimetilclorosilano actúa como catalizador para mejorar la reactividad de N,O-bis(trimetilsilil) trifluoroacetamida .

Reactivos y condiciones comunes:

Reactivos: N,O-bis(trimetilsilil) trifluoroacetamida , trimetilclorosilano y disolventes como el hexano.

Productos principales:

Aplicaciones Científicas De Investigación

Analytical Chemistry

- Gas Chromatography and Mass Spectrometry : BSTFA-TMCS is extensively used for the derivatization of various organic compounds including alcohols, amines, carboxylic acids, and phenols. By converting these polar analytes into more volatile derivatives, it allows for improved separation and detection in GC-MS applications.

- Applications in Environmental Monitoring : The reagent has been utilized to analyze trace levels of contaminants in environmental samples. For instance, studies have demonstrated its effectiveness in detecting estrogenic compounds in water samples through GC-MS analysis .

| Compound Type | Application Example |

|---|---|

| Alcohols | Derivatization for GC-MS analysis |

| Amines | Environmental contaminant detection |

| Carboxylic Acids | Food safety analysis |

| Phenols | Biological sample analysis |

Biological Applications

- Metabolomics : In biological research, this compound is applied to analyze metabolites in human plasma and other biological fluids. This application is essential for understanding metabolic pathways and biomarker discovery.

- Pharmacokinetics Studies : The compound has been used to investigate drug metabolism interactions. For example, research involving the Shexiang Baoxin Pill demonstrated how this compound can affect the pharmacokinetic parameters of simvastatin in healthy volunteers' plasma .

Food Safety and Quality Control

This compound plays a significant role in food safety by enabling the analysis of food products for contaminants and nutritional components. Its ability to derivatize various analytes makes it suitable for testing food products for pesticide residues and other harmful substances.

Case Study 1: Analysis of Estrogenic Compounds

A study analyzed estrogenic compounds in water samples using this compound for derivatization prior to GC-MS analysis. The results indicated that this method significantly improved the sensitivity and specificity of detecting trace levels of these compounds .

Case Study 2: Metabolomic Profiling

In a metabolomic study involving human plasma samples, researchers utilized this compound to derivatize metabolites before GC-MS analysis. This approach allowed for the identification of key metabolites associated with various diseases, showcasing its potential in clinical diagnostics.

Mecanismo De Acción

Mecanismo:

N,O-bis(trimetilsilil) trifluoroacetamida: reacciona con hidrógenos activos en grupos funcionales, reemplazándolos por grupos trimetilsililo.

Trimetilclorosilano: mejora la reactividad de N,O-bis(trimetilsilil) trifluoroacetamida actuando como catalizador.

Objetivos moleculares y vías:

Comparación Con Compuestos Similares

Compuestos similares:

N,O-bis(trimetilsilil)acetamida: Similar en fuerza pero N,O-bis(trimetilsilil) trifluoroacetamida y sus subproductos son más volátiles, causando menos interferencia cromatográfica.

N-metil-N-(trimetilsilil) trifluoroacetamida: Otro reactivo de sililación utilizado para propósitos similares.

Singularidad:

N,O-bis(trimetilsilil) trifluoroacetamida: se prefiere por su mayor reactividad y la volatilidad de sus subproductos, lo que reduce la interferencia cromatográfica y la contaminación del detector.

Actividad Biológica

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) combined with TMCS (Trimethylchlorosilane) is a widely used silylating agent in various chemical and biological applications. This article explores the biological activity of BSTFA-TMCS, focusing on its effects in biochemical processes, analytical applications, and potential therapeutic implications.

Overview of this compound

This compound is primarily utilized for the derivatization of polar compounds to enhance their volatility and stability for gas chromatography-mass spectrometry (GC-MS) analysis. The combination of these two agents facilitates the transformation of hydroxyl and carboxyl groups into more volatile silyl derivatives, which can significantly improve the detection limits and resolution in chromatographic methods.

1. Silylation in Analytical Chemistry

This compound has been shown to be effective in the derivatization of various biological compounds, including pharmaceuticals and metabolites. For instance, a study demonstrated its application in the silylation of benzodiazepines, where it improved the sensitivity and accuracy of GC-MS analyses. The normalized relative response factors (RRF) for different benzodiazepines under varying conditions were documented, highlighting the significant impact of reaction parameters such as temperature and time on the silylation efficiency (see Table 1) .

| Experiment No. | BSTFA + 1% TMCS [µL] | Ethyl Acetate [µL] | Temperature [°C] | Time [min] | Normalized RRF Values |

|---|---|---|---|---|---|

| 1 | 25 | 50 | 60 | 5 | 0.000 |

| 2 | 25 | 25 | 60 | 32.5 | 1.368 |

| ... | ... | ... | ... | ... | ... |

| 24 | 50 | 50 | 60 | 32.5 | 9.858 |

2. Biological Activity Studies

Research has indicated that this compound not only serves as a derivatizing agent but also influences biological systems by modifying the chemical properties of various compounds. For example, it has been utilized to study the anti-inflammatory properties of extracts from endophytic fungi, where its role in enhancing extraction yields was crucial for assessing biological activity .

3. Toxicological Assessments

The compound is also relevant in environmental studies where it aids in analyzing transformation products of emerging contaminants. Its efficacy in detecting low concentrations of pharmaceutical compounds underscores its importance in toxicological assessments, particularly regarding endocrine-disrupting chemicals (EDCs) .

Case Study: Silylation of Benzodiazepines

A detailed investigation into the silylation process using this compound revealed significant variations in silylation efficiency based on experimental conditions. The study employed principal component analysis (PCA) to evaluate the data collected from multiple benzodiazepine derivatives, indicating that reaction time was a critical factor influencing the outcome .

Case Study: Environmental Impact Assessment

In a separate study focused on environmental contaminants, this compound facilitated the identification and quantification of transformation products from various chemicals, highlighting its utility in assessing ecological risks associated with EDCs . This research emphasized the need for robust analytical techniques to understand the fate and transport of these compounds in ecosystems.

Propiedades

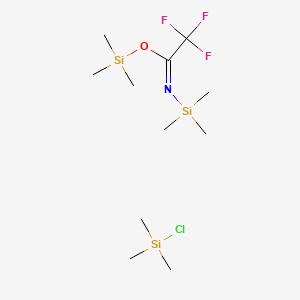

IUPAC Name |

chloro(trimethyl)silane;trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENVUOGWFDQAI-RRAJOLSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C.C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27ClF3NOSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the purpose of using BSTFA-TMCS in these research papers?

A1: this compound is used to derivatize polar analytes in various matrices (food products, animal tissues, biological samples, etc.). Derivatization converts these polar compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis [1-28].

Q2: How does this compound derivatize target compounds?

A2: this compound introduces a trimethylsilyl (TMS) group to the target analyte, replacing active hydrogens (e.g., in -OH, -NH2, -COOH groups). This process improves volatility and thermal stability, crucial for successful GC separation and MS detection [1-28].

Q3: Why is GC-MS chosen as the analytical technique in these studies?

A3: GC-MS offers high sensitivity, selectivity, and the ability to identify and quantify multiple analytes simultaneously. This makes it suitable for analyzing trace levels of compounds in complex matrices, as demonstrated in the studies on food safety, environmental monitoring, and biological samples [1-28].

Q4: What specific applications of this compound are highlighted in the research papers?

A4: The papers demonstrate this compound use in:

- Food Safety: Detecting residues of veterinary drugs like β-agonists and chloramphenicol in animal tissues and food products [, , , , , , , , , ]. Analyzing melamine contamination in milk and milk products [, ]. Quantifying bisphenol A in candy packaging materials [, ].

- Environmental Monitoring: Determining hydroxylated polychlorinated biphenyls in mouse tissues and blood [, ]. Measuring alkylphenol and alkylphenol ethoxylates in water []. Quantifying tetrabromobisphenol A in electronics []. Analyzing carboxylic acids in particulate matter from crop straw burning [].

- Health and Disease Diagnosis: Quantifying biomarkers like methylmalonic acid in human serum [, , ] and succinylacetone in urine for diagnosing tyrosinemia []. Identifying urinary markers for ornithine transcarbamylase deficiency [, ]. Measuring drug levels in biological samples (e.g., methadone and its metabolites in hair []; ginkoglide B in rat plasma []). Studying the metabolites of Lactobacillus paracasei during fermentation []. Investigating the urine metabolome of rats with bladder cancer [].

Q5: What are the key considerations when developing a GC-MS method using this compound derivatization?

A5: Several factors are crucial:

- Derivatization conditions: Optimization of reaction time, temperature, and reagent volume to achieve complete derivatization and minimize byproduct formation [, , , , ].

- Choice of internal standard: Selecting an appropriate internal standard (e.g., deuterated analogs) for accurate quantification [, , , ].

Q6: What are the main advantages of using this compound for GC-MS analysis?

A6: The major advantages include:

Q7: Are there any limitations associated with using this compound?

A7: Potential limitations include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.